1-(3-Chloro-6-methylphenyl)-1-cyclopropyl ethanol
Description
1-(3-Chloro-6-methylphenyl)-1-cyclopropyl ethanol is an organic compound characterized by the presence of a cyclopropyl group attached to an ethanol moiety, with a 3-chloro-6-methylphenyl substituent
Properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-1-cyclopropylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c1-8-3-6-10(13)7-11(8)12(2,14)9-4-5-9/h3,6-7,9,14H,4-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWRGOUEUJLILG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C(C)(C2CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-6-methylphenyl)-1-cyclopropyl ethanol typically involves the reaction of 3-chloro-6-methylphenyl magnesium bromide with cyclopropylcarbinol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is usually refluxed in an inert atmosphere, such as nitrogen or argon, to ensure the complete formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-6-methylphenyl)-1-cyclopropyl ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield the corresponding cyclopropylmethanol derivative.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 1-(3-Chloro-6-methylphenyl)-1-cyclopropyl ketone.
Reduction: 1-(3-Chloro-6-methylphenyl)-1-cyclopropylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Chloro-6-methylphenyl)-1-cyclopropyl ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-6-methylphenyl)-1-cyclopropyl ethanol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-6-methylphenyl)ethanol: Similar structure but lacks the cyclopropyl group.
1-(3-Chloro-6-methylphenyl)-1-propanol: Similar structure but has a propyl group instead of a cyclopropyl group.
Uniqueness
1-(3-Chloro-6-methylphenyl)-1-cyclopropyl ethanol is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
